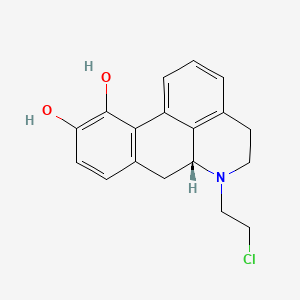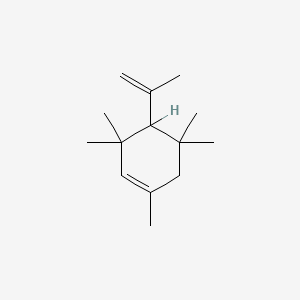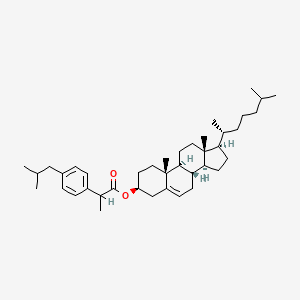
1-chloro-1,2,2-trifluoroethene;ethene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of ethene, chlorotrifluoro-, polymer with ethene involves the copolymerization of ethene and chlorotrifluoroethylene. This process can be carried out using various methods:
Aqueous Suspension Techniques: This method involves the polymerization of ethene and chlorotrifluoroethylene in an aqueous medium.
Low-Temperature Polymerization: Initiated by oxygen-activated triethylboron in dichlorotetrafluoroethane.
Radiation-Induced Polymerization: This method uses radiation to initiate the polymerization process.
Analyse Chemischer Reaktionen
1-chloro-1,2,2-trifluoroethene;ethene undergoes several types of chemical reactions:
Oxidation: The polymer can undergo oxidation reactions, although it is generally resistant to oxidative degradation due to its fluorinated structure.
Substitution: The polymer can undergo substitution reactions, particularly with nucleophiles, due to the presence of chlorine atoms.
Thermal Decomposition: At elevated temperatures, the polymer can decompose, releasing hydrogen chloride and other fluorinated compounds.
Wissenschaftliche Forschungsanwendungen
1-chloro-1,2,2-trifluoroethene;ethene has a wide range of scientific research applications:
Wirkmechanismus
The mechanism by which ethene, chlorotrifluoro-, polymer with ethene exerts its effects is primarily through its chemical and physical properties. The polymer’s fluorinated structure provides excellent chemical resistance and thermal stability, making it suitable for use in harsh chemical environments . The polymer’s molecular targets include various chemical reagents and solvents, which it resists due to its inert nature .
Vergleich Mit ähnlichen Verbindungen
1-chloro-1,2,2-trifluoroethene;ethene can be compared with other similar fluoropolymers:
Polytetrafluoroethylene (PTFE): Known for its non-stick properties and high chemical resistance, but it is not melt-processable like ethene, chlorotrifluoro-, polymer with ethene.
Polyvinylidene fluoride (PVDF): Offers good chemical resistance and is melt-processable, but has lower thermal stability compared to ethene, chlorotrifluoro-, polymer with ethene.
Perfluoroalkoxy (PFA): Similar to PTFE but melt-processable, with slightly lower chemical resistance compared to ethene, chlorotrifluoro-, polymer with ethene.
This compound stands out due to its unique combination of chemical resistance, thermal stability, and processability, making it a versatile material for various applications.
Eigenschaften
CAS-Nummer |
25101-45-5 |
|---|---|
Molekularformel |
C4H4ClF3 |
Molekulargewicht |
144.52 g/mol |
IUPAC-Name |
1-chloro-1,2,2-trifluoroethene;ethene |
InChI |
InChI=1S/C2ClF3.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 |
InChI-Schlüssel |
CHJAYYWUZLWNSQ-UHFFFAOYSA-N |
SMILES |
C=C.C(=C(F)Cl)(F)F |
Kanonische SMILES |
C=C.C(=C(F)Cl)(F)F |
Synonyme |
ethylene-chlorotrifluoroethylene copolymer |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Azepanyl-[2-methoxy-4-(methylthio)phenyl]methanone](/img/structure/B1206751.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B1206752.png)











